5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

Lipophilicity Drug-likeness Solubility

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a heterocyclic aldehyde building block (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) comprising a furan-2-carbaldehyde core substituted at the 5-position with a 3-(dimethylamino)pyrrolidin-1-yl moiety. The compound features a reactive aldehyde handle, a tertiary dimethylamino group (predicted pKa ~9.93 for the free 3-(dimethylamino)pyrrolidine fragment), and a chiral pyrrolidine ring, yielding a fraction sp³ (Fsp³) of 0.545.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13148208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(C1)C2=CC=C(O2)C=O
InChIInChI=1S/C11H16N2O2/c1-12(2)9-5-6-13(7-9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3
InChIKeySJAPLMJCLAZAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde (CAS 1342229-27-9): A Dimethylamino-Pyrrolidine-Furan Aldehyde Building Block for Medicinal Chemistry


5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a heterocyclic aldehyde building block (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) comprising a furan-2-carbaldehyde core substituted at the 5-position with a 3-(dimethylamino)pyrrolidin-1-yl moiety . The compound features a reactive aldehyde handle, a tertiary dimethylamino group (predicted pKa ~9.93 for the free 3-(dimethylamino)pyrrolidine fragment), and a chiral pyrrolidine ring, yielding a fraction sp³ (Fsp³) of 0.545 . It is supplied at ≥95% purity for research and further manufacturing use, with storage at 2–8°C under dry, sealed conditions . Its computed LogP of 0.91 places it in a notably hydrophilic regime compared to structurally simpler furan-aldehyde analogs .

Why 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde Cannot Be Replaced by Simpler Furan-2-carbaldehyde Analogs


Structurally related furan-2-carbaldehyde derivatives such as 5-(pyrrolidin-1-yl)furan-2-carbaldehyde (CAS 84966-28-9) and 5-(dimethylamino)furan-2-carbaldehyde (CAS 3680-93-1) are frequently considered as interchangeable aldehyde building blocks. However, the target compound embeds a 3-(dimethylamino)pyrrolidine substituent that simultaneously alters lipophilicity (ΔLogP ≈ –0.85 vs the pyrrolidine-only analog), hydrogen-bond acceptor count (4 vs 3), conformational flexibility (3 rotatable bonds vs 2), and amine basicity (tertiary dimethylamino-pyrrolidine pKa ~9.93 vs pyrrolidine pKa ~11.3) . These cumulative physicochemical shifts mean that reaction yields, intermediate solubility, downstream coupling efficiency, and biological target engagement cannot be assumed equivalent when swapping between these analogs [1]. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence: 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde vs. Closest Analogs


Lipophilicity (LogP): 0.91 vs. 1.76 – Approximately 7-Fold Greater Hydrophilicity

The target compound exhibits a computed LogP of 0.91, compared with 1.76 for the closest pyrrolidine-only analog, 5-(pyrrolidin-1-yl)furan-2-carbaldehyde (CAS 84966-28-9) . This ΔLogP of –0.85 corresponds to an approximately 7-fold reduction in octanol-water partition coefficient, indicating substantially higher aqueous solubility. For context, 5-(dimethylamino)furan-2-carbaldehyde (CAS 3680-93-1), which lacks the pyrrolidine ring entirely, has a LogP of 1.16—still 0.25 units more lipophilic than the target .

Lipophilicity Drug-likeness Solubility

Hydrogen-Bond Acceptor (HBA) Count: 4 vs. 3 – Enhanced Molecular Recognition Capacity

The target compound possesses 4 hydrogen-bond acceptor sites (furan oxygen, aldehyde oxygen, dimethylamino nitrogen, and pyrrolidine nitrogen), whereas both 5-(pyrrolidin-1-yl)furan-2-carbaldehyde and 5-(dimethylamino)furan-2-carbaldehyde each have only 3 HBA sites . The additional HBA arises from the tertiary pyrrolidine ring nitrogen, which remains accessible as an acceptor despite being part of a cyclic amine. This difference of +1 HBA represents a 33% increase in formal hydrogen-bonding capacity relative to the comparators.

Hydrogen bonding Molecular recognition Pharmacophore diversity

Fraction sp³ (Fsp³): 0.545 vs. ~0.29 – Greater Three-Dimensional Character

The target compound has an Fsp³ of 0.545 (6 sp³ carbons out of 11 total carbons), as reported by Fluorochem . In contrast, 5-(dimethylamino)furan-2-carbaldehyde has an Fsp³ of approximately 0.29 (2 sp³ carbons out of 7), making it a substantially flatter molecule . The landmark study by Lovering et al. demonstrated that Fsp³ correlates positively with clinical success: the mean Fsp³ of discovery compounds is ~0.36, increasing to ~0.47 for marketed drugs [1]. The target compound's Fsp³ of 0.545 exceeds both benchmarks, reflecting the saturated pyrrolidine ring's contribution to three-dimensionality.

Fraction sp3 Clinical success Molecular complexity

Amine Basicity (pKa): ~9.93 vs. ~11.3 – Modulated Protonation State at Physiological pH

The dimethylamino substituent on the pyrrolidine ring modulates the basicity of the pyrrolidine nitrogen. The predicted pKa of 3-(dimethylamino)pyrrolidine is 9.93 ± 0.10 , compared with the pKa of unsubstituted pyrrolidine at approximately 11.3 [1]. This ΔpKa of approximately –1.4 units means that at physiological pH (7.4), the target compound's pyrrolidine nitrogen is predominantly protonated (>99.7%), whereas the pyrrolidine nitrogen in 5-(pyrrolidin-1-yl)furan-2-carbaldehyde would be even more extensively protonated (>99.99%). However, the critical distinction lies in the reactivity window: the lower pKa of the target compound's amine means it is more readily deprotonated under mildly basic conditions (e.g., pH 9–10), facilitating nucleophilic reactions such as reductive amination or N-alkylation that are slower with the more basic pyrrolidine-only analog.

Amine basicity Protonation state Reactivity

Rotatable Bonds: 3 vs. 2 – Increased Conformational Flexibility for Target Engagement

The target compound has 3 rotatable bonds, compared with 2 rotatable bonds for both 5-(pyrrolidin-1-yl)furan-2-carbaldehyde and 5-(dimethylamino)furan-2-carbaldehyde . The additional rotatable bond arises from the exocyclic dimethylamino group attached to the pyrrolidine ring. This increase of +1 rotatable bond (50% relative increase) provides greater conformational sampling capacity while remaining well within the drug-likeness guideline of ≤10 rotatable bonds.

Conformational flexibility Rotatable bonds Drug-likeness

Optimal Application Scenarios for 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ Scaffolds

With an Fsp³ of 0.545, the target compound exceeds the marketed-drug mean of 0.47 reported by Lovering et al. [1]. This makes it a strong candidate for inclusion in fragment libraries designed to explore three-dimensional chemical space, particularly as a replacement for flatter furan-aldehyde fragments such as 5-(dimethylamino)furan-2-carbaldehyde (Fsp³ ≈ 0.29). The reactive aldehyde group enables rapid elaboration via reductive amination or Knoevenagel condensation, while the saturated pyrrolidine ring introduces stereochemical complexity that can be exploited for chiral discrimination in target binding.

Synthesis of Hydrophilic PROTAC Linker Intermediates or E3 Ligase Handles

The significantly lower LogP (0.91 vs. 1.76 for the pyrrolidine-only analog ) makes the target compound preferable for constructing hydrophilic linkers in PROTAC (Proteolysis Targeting Chimera) designs, where excessive hydrophobicity can cause non-specific binding and poor solubility. The aldehyde handle allows direct conjugation to hydrazide- or aminooxy-functionalized ligands, while the dimethylamino-pyrrolidine moiety provides a tertiary amine that can be further functionalized or quaternized for solubility tuning.

Medicinal Chemistry SAR Exploration Around Pyrrolidine-Containing GPCR or Kinase Ligands

The pyrrolidinylfuran scaffold has established precedent in muscarinic receptor ligands, where substitution at the pyrrolidine ring critically modulates subtype selectivity [2]. The target compound's 3-(dimethylamino) substituent provides a distinct basicity profile (predicted pKa ~9.93 ) compared to unsubstituted pyrrolidine (pKa ~11.3), enabling SAR studies where altered protonation state at physiological pH affects receptor binding kinetics. The 4 HBA count also offers additional polar interaction opportunities relative to analogs with only 3 HBA sites.

Aldehyde-Based Covalent Inhibitor Warhead with Built-In Solubility Handle

The furan-2-carbaldehyde moiety can serve as a reversible covalent warhead targeting catalytic lysine or cysteine residues. The target compound's enhanced hydrophilicity (LogP 0.91) and higher HBA count (4) relative to simpler furan-aldehyde analogs reduce the risk of non-specific protein binding commonly observed with more lipophilic aldehyde electrophiles. The tertiary dimethylamino group also provides a convenient handle for pH-dependent solubility switching during workup and purification .

Quote Request

Request a Quote for 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.